molecular formula C12H18N2O B13897725 N-(2-aminoethyl)-4-propan-2-ylbenzamide

N-(2-aminoethyl)-4-propan-2-ylbenzamide

Cat. No.: B13897725
M. Wt: 206.28 g/mol
InChI Key: FATRDTXCNBNXRF-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-propan-2-ylbenzamide is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol . This synthetic small molecule features a benzamide core structure substituted with an isopropyl group and a 2-aminoethyl side chain. The 2-aminoethyl moiety is a common functional group in medicinal chemistry, often serving as a building block for further chemical synthesis or contributing to molecular interactions in biological systems. As a research chemical, this compound is of significant interest in early-stage discovery and investigative studies. Its structural framework suggests potential utility as a key intermediate in organic synthesis and the development of novel compounds for pharmacological screening. Researchers may employ this molecule in the design and synthesis of more complex molecules targeting various biological pathways. This product is provided for research and development purposes in laboratory settings only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes full responsibility for confirming the product's identity and purity and for ensuring all research is conducted in compliance with their institution's safety protocols and applicable local, state, and federal regulations.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(2-aminoethyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C12H18N2O/c1-9(2)10-3-5-11(6-4-10)12(15)14-8-7-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15)

InChI Key

FATRDTXCNBNXRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCCN

Origin of Product

United States

Preparation Methods

Direct Amidation Route

2.1 Starting Materials:

  • 4-propan-2-ylbenzoic acid (para-isopropylbenzoic acid)
  • 2-aminoethylamine (ethylenediamine derivative)

2.2 Method:

The most straightforward approach is the direct condensation of 4-propan-2-ylbenzoic acid with 2-aminoethylamine to form the amide bond. This is typically achieved by activating the carboxylic acid group of the benzoic acid derivative using coupling reagents such as:

  • Carbodiimides (e.g., EDC: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
  • DCC (dicyclohexylcarbodiimide)

The reaction is conducted in an appropriate solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions (0°C to room temperature) to minimize side reactions.

2.3 Procedure:

  • The benzoic acid derivative is dissolved in anhydrous solvent.
  • Coupling reagent and base (e.g., triethylamine) are added to activate the acid.
  • 2-aminoethylamine is introduced dropwise.
  • The mixture is stirred until completion, monitored by TLC or HPLC.
  • The product is isolated by aqueous workup, extraction, and purification by chromatography.

This method is efficient and yields the target benzamide with minimal side products.

Protection and Reductive Amination Route

3.1 Background:

When the amino group of 2-aminoethylamine is reactive or when selectivity is required, protection strategies are employed. Literature shows the use of Boc (tert-butoxycarbonyl) protecting groups to mask the amino functionality during intermediate steps.

3.2 Synthetic Steps:

  • Step 1: Protection of 2-aminoethylamine as N-Boc-2-aminoethylamine.
  • Step 2: Amidation of 4-propan-2-ylbenzoic acid with N-Boc-2-aminoethylamine using coupling reagents (e.g., EDC/HOBt).
  • Step 3: Removal of the Boc protecting group under acidic conditions (e.g., HCl in dioxane).
  • Step 4: Purification of the deprotected N-(2-aminoethyl)-4-propan-2-ylbenzamide.

This approach offers better control over reaction selectivity and purity, especially when other functional groups are present.

Reductive Alkylation Approach

In some analog syntheses of N-(2-aminoethyl)benzamide derivatives, reductive alkylation has been used to introduce the aminoethyl side chain:

  • Starting from aniline derivatives, reductive alkylation with N-Boc-2-aminoacetaldehyde introduces the aminoethyl substituent.
  • Subsequent benzoylation with 4-propan-2-ylbenzoyl chloride or acid derivatives forms the benzamide.
  • Boc deprotection yields the target compound.

This method is particularly useful for synthesizing N-substituted benzamides with complex side chains.

Key Research Findings and Data

While direct literature on this compound is limited, analogous benzamide derivatives have been synthesized and characterized extensively. The following table summarizes typical reaction conditions and yields reported for similar benzamide syntheses:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Amidation 4-propan-2-ylbenzoic acid + 2-aminoethylamine + EDC/HOBt, DMF, RT 75-90 Mild conditions, high purity
2 Boc Protection Boc2O, base (NaHCO3), DCM 85-95 Protects amino group for selective reactions
3 Boc Deprotection HCl in dioxane or TFA 90-98 Acidic conditions, clean removal
4 Reductive Alkylation N-Boc-2-aminoacetaldehyde + NaBH3CN 70-85 Used for side chain introduction

Analytical and Purification Techniques

  • Purification: Flash column chromatography or preparative HPLC is commonly used to purify the final benzamide.
  • Characterization: NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm the structure.
  • Yield Optimization: Use of coupling additives (HOBt, HOAt) and optimized stoichiometry improves yields.

Summary and Recommendations

  • The direct amidation of 4-propan-2-ylbenzoic acid with 2-aminoethylamine using carbodiimide coupling reagents is the most straightforward and efficient method.
  • When selectivity or protection is needed, Boc protection of the amino group followed by amidation and subsequent deprotection is preferred.
  • For complex analogs, reductive alkylation of aniline derivatives followed by benzoylation provides structural versatility.
  • Reaction conditions should be optimized to minimize side reactions and maximize yield and purity.
  • Purification by chromatography and thorough characterization are essential to confirm compound identity.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-propan-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or nitriles.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(2-aminoethyl)-4-propan-2-ylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-propan-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the para position of the benzamide ring significantly influences electronic, steric, and solubility properties. Key comparisons include:

Compound Substituent (R) Molecular Weight (g/mol) Key Properties Reference
N-(2-aminoethyl)-4-propan-2-ylbenzamide Isopropyl (C₃H₇) ~264.36* High lipophilicity; potential CNS activity Inferred
VG1 (N-(2-aminoethyl)-4-nitrobenzamide) Nitro (NO₂) 239.23 Electron-withdrawing; disinfectant activity
4-Chloro-N-(2-methoxyphenyl)benzamide Chloro (Cl), Methoxy (OCH₃) 290.75 Crystalline stability; antimicrobial potential
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide Chlorobenzyl, Methoxyphenyl 464.98 High melting point (143°C); synthetic complexity

*Calculated based on similar compounds.

  • Electron-Donating vs. Electron-Withdrawing Groups : The isopropyl group in the target compound is electron-donating, which may increase electron density on the benzamide ring, contrasting with the nitro group in VG1, which reduces electron density. This difference could affect reactivity in electrophilic substitution or binding to biological targets .

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